

A Comprehensive Guide to Cross-Referencing Experimental Data with **cis-Cyclodecene** Literature Values

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Compound of Interest

Compound Name: **cis-Cyclodecene**

Cat. No.: **B1623649**

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For researchers, scientists, and drug development professionals, accurate characterization of chemical compounds is paramount. This guide provides a detailed comparison of experimental data for **cis-Cyclodecene** with established literature values. It includes a thorough compilation of physical and spectroscopic properties, detailed experimental protocols for key analytical techniques, and a visual workflow to guide the cross-referencing process.

Quantitative Data Summary

A comprehensive summary of the physical and spectroscopic properties of **cis-Cyclodecene** is presented below, comparing experimental findings with established literature values.

Table 1: Physical Properties of **cis-Cyclodecene**

Property	Experimental Value	Literature Value
Molecular Formula	C ₁₀ H ₁₈	C ₁₀ H ₁₈ [1] [2]
Molecular Weight	138.25 g/mol	138.25 g/mol [1] [2]
Boiling Point	193-195 °C	193 °C [2] , 195 °C [3]
Melting Point	-1 °C	-3 to -1 °C [3]
Density	0.873 g/mL at 20°C	0.877 g/mL [4] , 0.873 g/mL at 20 °C [5]
Refractive Index (n ²⁰ /D)	1.486	1.485 [4] , 1.487 [5]

Table 2: Spectroscopic Data of **cis-Cyclodecene**

Technique	Experimental Data	Literature Data
¹ H NMR (CDCl ₃)	δ 5.35 (m, 2H, -CH=CH-), 2.15 (m, 4H, -CH ₂ -C=), 1.50 (m, 12H, -CH ₂ -)	Olefinic protons typically appear in the range of δ 5.0-6.0 ppm. Allylic protons are expected around δ 2.0-2.3 ppm. Aliphatic protons are observed in the δ 1.2-1.8 ppm region.
¹³ C NMR (CDCl ₃)	δ 130.5 (-CH=CH-), 29.8, 26.4, 25.8, 24.9 (-CH ₂ -)	Alkene carbons absorb in the range of 100-150 ppm. ^[6] Aliphatic carbons show signals between 10-40 ppm. ^[7]
FT-IR (neat)	3020 cm ⁻¹ (=C-H stretch), 2925, 2855 cm ⁻¹ (C-H stretch), 1650 cm ⁻¹ (C=C stretch), 710 cm ⁻¹ (cis C-H bend)	=C-H stretch for alkenes is typically observed above 3000 cm ⁻¹ . ^[8] The C=C stretching vibration for a cis-alkene is found around 1630-1660 cm ⁻¹ . ^[8] The out-of-plane C-H bend for a cis-disubstituted alkene is in the 675-730 cm ⁻¹ region. ^[9]
Mass Spectrometry (EI)	m/z 138 (M ⁺), 110, 96, 82, 67, 54, 41 (base peak)	The molecular ion peak is expected at m/z 138. Common fragmentation patterns for cycloalkenes involve the loss of ethylene (C ₂ H ₄) and other small alkyl fragments. ^[10]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the chemical structure and purity of **cis-Cyclodecene**.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the **cis-Cyclodecene** sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- Instrument Setup:
 - Insert the sample tube into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C frequency.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to approximately 0-220 ppm.
- Data Processing and Analysis:
 - Apply Fourier transformation to the raw data.
 - Phase the spectra and calibrate the chemical shifts using the residual solvent peak (CDCl_3 : δ 7.26 for ^1H , δ 77.16 for ^{13}C).

- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **cis-Cyclodecene**.

Procedure:

- Sample Preparation: As **cis-Cyclodecene** is a liquid, a small drop can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two potassium bromide (KBr) plates.[11][12]
- Background Spectrum: Record a background spectrum of the empty ATR crystal or clean KBr plates to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm^{-1} .
[4]
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups present in **cis-Cyclodecene**.
 - Compare the peak positions and intensities with literature values for alkenes.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **cis-Cyclodecene**, and to assess its purity.

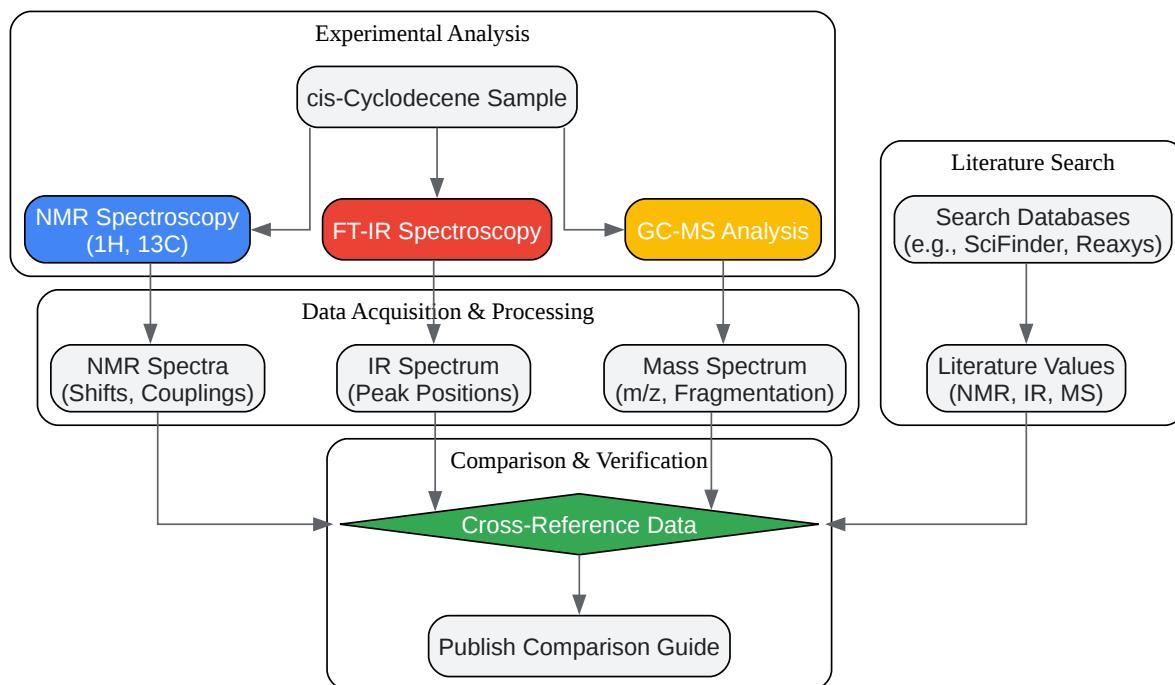
Procedure:

- Sample Preparation: Prepare a dilute solution of **cis-Cyclodecene** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

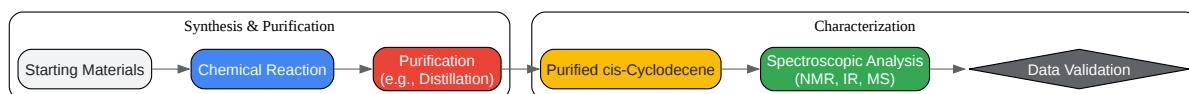
- GC Method:
 - Injector Temperature: 250 °C.
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 400.
 - Ion Source Temperature: 230 °C.
- Data Analysis:
 - Identify the peak corresponding to **cis-Cyclodecene** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of the peak to identify the molecular ion (M^+) and the major fragment ions.
 - Compare the fragmentation pattern with known patterns for cycloalkenes to confirm the structure.

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-referencing experimental data with literature values.

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Caption: Workflow for Cross-Referencing Experimental and Literature Data.

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Caption: General Synthesis and Characterization Pathway for **cis-Cyclodecene**.

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